![molecular formula C13H10F3N3 B13425695 N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide CAS No. 23565-12-0](/img/structure/B13425695.png)
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboximidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .
化学反应分析
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as 3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Uniqueness
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboximidamide group contributes to its versatility and potential for various applications .
属性
CAS 编号 |
23565-12-0 |
|---|---|
分子式 |
C13H10F3N3 |
分子量 |
265.23 g/mol |
IUPAC 名称 |
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19) |
InChI 键 |
SYYJVJLUTRKXKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


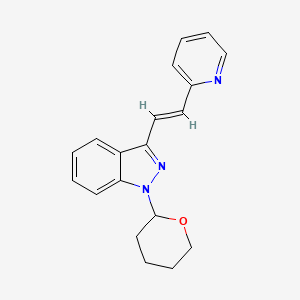
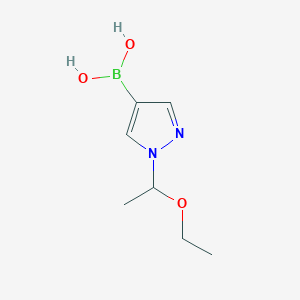

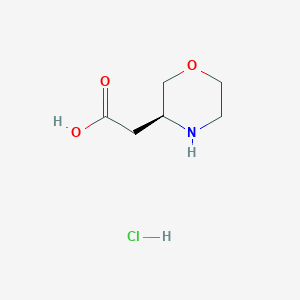
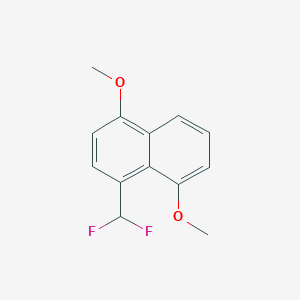
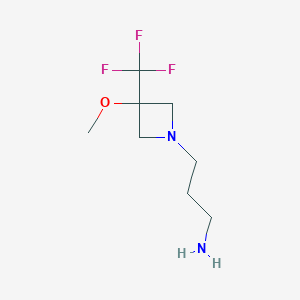
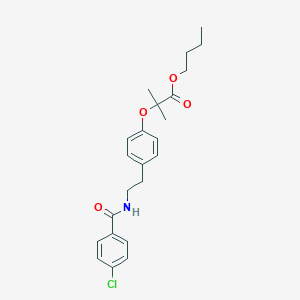
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
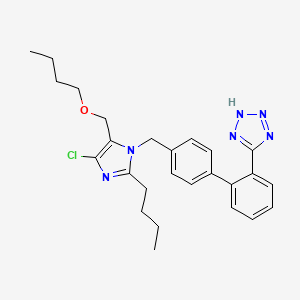
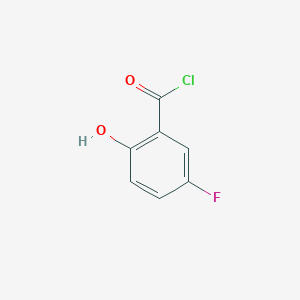
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
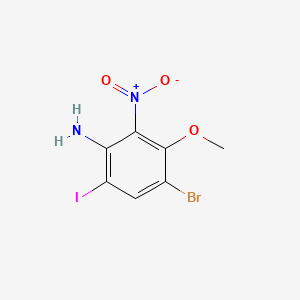
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
